molecular formula C8H11NO3 B12962800 3-(Oxazol-4-yl)pentanoic acid

3-(Oxazol-4-yl)pentanoic acid

Cat. No.: B12962800
M. Wt: 169.18 g/mol
InChI Key: SIORWALDENSEPP-UHFFFAOYSA-N
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Description

3-(Oxazol-4-yl)pentanoic acid is a carboxylic acid derivative featuring a pentanoic acid backbone substituted at the third carbon with an oxazole heterocycle. Oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-(1,3-oxazol-4-yl)pentanoic acid

InChI

InChI=1S/C8H11NO3/c1-2-6(3-8(10)11)7-4-12-5-9-7/h4-6H,2-3H2,1H3,(H,10,11)

InChI Key

SIORWALDENSEPP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)O)C1=COC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 3-(Oxazol-4-yl)pentanoic acid typically begins with readily available starting materials such as 4-bromo-1-butanol and oxazole.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. For example, 4-bromo-1-butanol can react with oxazole in the presence of a base like potassium carbonate to form 4-(oxazol-4-yl)butanol.

    Oxidation: The intermediate 4-(oxazol-4-yl)butanol is then oxidized to 3-(oxazol-4-yl)butanoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Chain Extension: Finally, the butanoic acid chain is extended to a pentanoic acid chain through a series of reactions, such as the use of Grignard reagents or other carbon chain elongation methods.

Industrial Production Methods

Industrial production of 3-(Oxazol-4-yl)pentanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(Oxazol-4-yl)pentanoic acid can undergo oxidation reactions, where the carboxylic acid group is converted to other functional groups such as aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

    Condensation: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted oxazole derivatives.

    Condensation: Amides, esters.

Scientific Research Applications

Chemistry

In chemistry, 3-(Oxazol-4-yl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine

Medicinally, 3-(Oxazol-4-yl)pentanoic acid and its derivatives are investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Oxazol-4-yl)pentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Implications and Limitations

While the evidence provides a foundation for comparison, direct pharmacological or synthetic data on 3-(oxazol-4-yl)pentanoic acid is absent. Future studies should prioritize experimental validation of its acidity (pKa), solubility, and bioactivity relative to the analogs discussed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Oxazol-4-yl)pentanoic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves coupling oxazole-containing precursors with pentanoic acid backbones. For example, branched carboxylic acids with heterocyclic substituents can be synthesized via nucleophilic substitution or amide coupling reactions. Protecting groups (e.g., esters) are often used to stabilize reactive intermediates, as seen in the synthesis of 5-(1H-imidazol-4-yl)pentanoic acid hydrochloride . Post-synthetic deprotection (e.g., ester hydrolysis) yields the free carboxylic acid. Reaction optimization should focus on solvent polarity, temperature, and catalyst selection to improve yield and purity.

Q. How can researchers characterize the purity and structural integrity of 3-(Oxazol-4-yl)pentanoic acid?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm the oxazole ring presence and backbone connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity, especially if the compound is intended for biological assays .
  • FT-IR to verify carboxylic acid functional groups (e.g., O-H stretch at ~2500–3000 cm⁻¹).

Advanced Research Questions

Q. How can researchers design assays to evaluate the bioactivity of 3-(Oxazol-4-yl)pentanoic acid in neuronal or pharmacological models?

  • Methodological Answer :

  • In vitro neuronal assays : Adapt protocols from studies on pentanoic acid modulation of trigeminal neurons. For example, test the compound’s effect on ion channels using calcium imaging or patch-clamp electrophysiology. Include control experiments with tastants (e.g., GABA, NaCl) to assess specificity, as described in trigeminal response studies .
  • Receptor-binding assays : Radiolabel the compound (e.g., with ³H or ¹⁴C) to measure affinity for targets like histamine receptors, following methodologies for subtype-selective ligand characterization .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for 3-(Oxazol-4-yl)pentanoic acid analogs?

  • Methodological Answer :

  • Systematic SAR studies : Synthesize analogs with modified oxazole substituents (e.g., methyl, phenyl) or pentanoic acid chain lengths to isolate structural determinants of activity. Compare results across cell lines or animal models to identify context-dependent effects.
  • Statistical rigor : Apply repeated-measures ANOVA with Tukey post-hoc tests to account for variability in biological replicates, as demonstrated in neuronal response studies .
  • Meta-analysis : Cross-reference data with structurally related compounds, such as 3-phenyl pentanoic acid derivatives, to identify trends in activity .

Q. How can 3-(Oxazol-4-yl)pentanoic acid be incorporated into polymer or bioconjugate systems?

  • Methodological Answer :

  • RAFT polymerization : Use the carboxylic acid group to attach chain transfer agents (CTAs) like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPP), enabling controlled polymer growth .
  • Bioconjugation : Employ carbodiimide chemistry (e.g., EDC/NHS) to link the compound to peptides or proteins, optimizing pH and stoichiometry to prevent oxazole ring degradation.

Methodological Considerations for Data Reproducibility

  • Synthetic reproducibility : Document reaction conditions (e.g., inert atmosphere, reagent purity) to mitigate batch-to-batch variability.
  • Biological assays : Include positive controls (e.g., known receptor agonists) and normalize responses to baseline activity, as done in taste modulation studies .

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